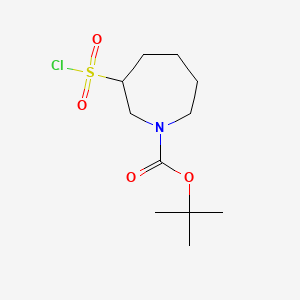

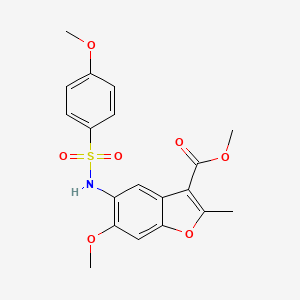

![molecular formula C14H24F2N2O2 B6606066 tert-butyl 1-amino-10,10-difluoro-8-azabicyclo[4.3.1]decane-8-carboxylate CAS No. 2825007-19-8](/img/structure/B6606066.png)

tert-butyl 1-amino-10,10-difluoro-8-azabicyclo[4.3.1]decane-8-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-butyl 1-amino-10,10-difluoro-8-azabicyclo[4.3.1]decane-8-carboxylate (TBAD) is an organofluorine compound with potential applications in medicinal chemistry and materials science. TBAD is a versatile building block for the synthesis of a variety of fluorinated heterocyclic compounds and polymers. It is a colorless crystalline solid with a melting point of 136-139 °C and an empirical formula of C14H23F2N2O2. TBAD is a member of the family of fluorinated bicyclic compounds known as azabicycloalkanes and has been the subject of numerous recent studies.

Applications De Recherche Scientifique

Tert-butyl 1-amino-10,10-difluoro-8-azabicyclo[4.3.1]decane-8-carboxylate has a wide range of applications in medicinal chemistry and materials science. It has been used in the synthesis of a variety of fluorinated heterocyclic compounds and polymers, such as fluoro-substituted amines, fluoro-substituted imidazoles, and fluoro-substituted pyrroles. In addition, tert-butyl 1-amino-10,10-difluoro-8-azabicyclo[4.3.1]decane-8-carboxylate has been used as a starting material for the synthesis of a variety of organofluorine compounds, including fluoroalkyl amines, fluoroalkyl sulfonamides, and fluoroalkyl carboxamides.

Mécanisme D'action

The mechanism of action of tert-butyl 1-amino-10,10-difluoro-8-azabicyclo[4.3.1]decane-8-carboxylate is not fully understood, but it is believed to involve the formation of a cyclic intermediate from the reaction of the tert-butyl amine and the difluoro-8-azabicyclo[4.3.1]decane-8-carboxylic acid. This intermediate is then hydrolyzed to form the desired product.

Biochemical and Physiological Effects

tert-butyl 1-amino-10,10-difluoro-8-azabicyclo[4.3.1]decane-8-carboxylate has been shown to have a range of biochemical and physiological effects, including inhibition of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition has been linked to the potential of tert-butyl 1-amino-10,10-difluoro-8-azabicyclo[4.3.1]decane-8-carboxylate as a therapeutic agent for the treatment of Alzheimer’s disease and other neurological disorders. In addition, tert-butyl 1-amino-10,10-difluoro-8-azabicyclo[4.3.1]decane-8-carboxylate has been shown to have anti-inflammatory, antifungal, and antimicrobial properties.

Avantages Et Limitations Des Expériences En Laboratoire

The major advantage of tert-butyl 1-amino-10,10-difluoro-8-azabicyclo[4.3.1]decane-8-carboxylate is its versatility as a building block for the synthesis of a variety of fluorinated heterocyclic compounds and polymers. This makes it an attractive starting material for a wide range of laboratory experiments. However, the reaction of tert-butyl 1-amino-10,10-difluoro-8-azabicyclo[4.3.1]decane-8-carboxylate with other compounds is often slow and can require the use of a catalyst to speed up the reaction.

Orientations Futures

The potential applications of tert-butyl 1-amino-10,10-difluoro-8-azabicyclo[4.3.1]decane-8-carboxylate are vast and include its use as a therapeutic agent for the treatment of neurological disorders, as an anti-inflammatory agent, and as a building block for the synthesis of a variety of fluorinated heterocyclic compounds and polymers. Future research should focus on further exploring the biochemical and physiological effects of tert-butyl 1-amino-10,10-difluoro-8-azabicyclo[4.3.1]decane-8-carboxylate, as well as its potential therapeutic applications. Additionally, further studies should be conducted to determine the optimal conditions for the synthesis of tert-butyl 1-amino-10,10-difluoro-8-azabicyclo[4.3.1]decane-8-carboxylate and its derivatives. Finally, the potential for the use of tert-butyl 1-amino-10,10-difluoro-8-azabicyclo[4.3.1]decane-8-carboxylate in the synthesis of novel materials should be explored.

Méthodes De Synthèse

The synthesis of tert-butyl 1-amino-10,10-difluoro-8-azabicyclo[4.3.1]decane-8-carboxylate is based on the reaction of 1,1-difluoro-8-azabicyclo[4.3.1]decane-8-carboxylic acid with tert-butyl amine in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction is carried out in a mixture of toluene and water at a temperature of 70-80 °C for three hours. The reaction is complete when the desired product is obtained in high yield.

Propriétés

IUPAC Name |

tert-butyl 1-amino-10,10-difluoro-8-azabicyclo[4.3.1]decane-8-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24F2N2O2/c1-12(2,3)20-11(19)18-8-10-6-4-5-7-13(17,9-18)14(10,15)16/h10H,4-9,17H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGUPRJFCFHFCLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2CCCCC(C1)(C2(F)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24F2N2O2 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.35 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(adamantan-2-yl)methyl]-N''-(pyridin-2-yl)guanidine, trifluoroacetic acid](/img/structure/B6606003.png)

![ethyl 5-[(3-chlorophenyl)carbamoyl]-2-[2-(ethylsulfanyl)acetamido]-4-methylthiophene-3-carboxylate](/img/structure/B6606006.png)

![(3E,9S)-9-(2-methylpropyl)-2,5,7,8,9,10,11,12-octahydrospiro[1,8,11-benzoxadiazacyclotetradecine-6,3'-piperidin]-3-ene-7,12-dione, trifluoroacetic acid](/img/structure/B6606009.png)

![2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl]acetic acid hydrochloride](/img/structure/B6606036.png)

![2-[(5,5-dimethoxypentyl)oxy]-4-(4-methyl-1,3-thiazol-5-yl)benzamide](/img/structure/B6606048.png)

![3-[(2Z)-3-[5-methyl-2-(trifluoromethyl)phenyl]-4-oxo-1,3-thiazolidin-2-ylidene]-1-[(2R)-1-(4-{1-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}phenyl)propan-2-yl]urea](/img/structure/B6606053.png)

![N-[2-fluoro-1-(4-fluorophenyl)ethyl]-4-(1H-1,2,3-triazol-5-yl)benzene-1-sulfonamide](/img/structure/B6606059.png)